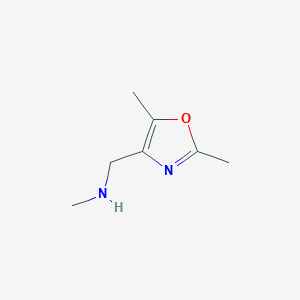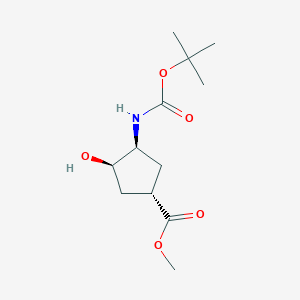
1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine
Overview
Description
The description of a compound usually includes its IUPAC name, other names or synonyms it might be known by, and its CAS registry number.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Researchers use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like the compound’s melting point, boiling point, solubility, and stability. It could also involve looking at its spectral properties, like its UV/Vis, IR, NMR, and mass spectra.Scientific Research Applications
Chemical Synthesis and Material Science
1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine, due to its unique structural features, has been explored in various scientific research areas, particularly focusing on chemical synthesis and material science. It's worth noting that while the direct references to this specific compound in research are limited, compounds with similar functional groups or structural motifs have been extensively studied, providing insights into potential applications.
Energetic Materials Synthesis Research on nitrogen-rich compounds for energetic materials has highlighted the synthesis of derivatives with significant potential in this field. For example, the synthesis of functionalized tetrazenes demonstrates the exploration of nitrogen-rich frameworks for applications in energetic materials, highlighting the ongoing interest in developing compounds with enhanced performance in this area (Heppekausen, Klapötke, & Sproll, 2009).
Advanced Polymer Materials The development of polyamide and poly(amide-imide)s incorporating specific functional groups, such as 1,3,4-oxadiazole rings, showcases the compound's relevance in creating novel polymer materials. These polymers exhibit desirable properties like good solubility, film-forming ability, and high thermal stability, making them suitable for various technological applications (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).
Antimicrobial Activity The synthesis and antimicrobial screening of novel series of imidazo-[1,2-a]pyridine derivatives, including compounds structurally related to 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine, have been conducted to discover new bioactive molecules. These efforts aim at addressing the need for effective antimicrobial agents against a range of pathogens, indicating the potential of such compounds in medicinal chemistry (Desai et al., 2012).
Organocatalysis The compound's structural motif is relevant in the context of organocatalysis, as demonstrated by research into N-heterocyclic carbene (NHC)-organocatalyzed polymerizations. This area explores the synthesis of telechelic and block copolymers, highlighting the utility of related structures in initiating polymerization reactions and the synthesis of advanced materials (Bakkali-Hassani et al., 2018).
Safety And Hazards
Researchers look at the compound’s toxicity, flammability, and reactivity to determine its safety and hazards. They also look at how to safely handle, store, and dispose of the compound.
Future Directions
Finally, researchers will often discuss potential future directions for research on the compound. This could involve suggesting further studies to better understand its properties or potential applications for the compound in areas like medicine or materials science.
I hope this gives you a good overview of how researchers analyze a compound. If you have more specific questions about any of these steps, feel free to ask!
properties
IUPAC Name |
1-(2,5-dimethyl-1,3-oxazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5-7(4-8-3)9-6(2)10-5/h8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRLPXDQADCHQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428719 | |
| Record name | 1-(2,5-Dimethyl-1,3-oxazol-4-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine | |
CAS RN |
859850-63-8 | |
| Record name | 1-(2,5-Dimethyl-1,3-oxazol-4-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-Methyl-4-[(4-methyl-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B1599507.png)


